molecular formula C14H10Cl2O3 B6364600 2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% CAS No. 1178359-47-1

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95%

Cat. No. B6364600
CAS RN: 1178359-47-1
M. Wt: 297.1 g/mol
InChI Key: CXYWOYRKSZSTNW-UHFFFAOYSA-N
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Description

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% (2,3-DCPA) is an organic compound with a molecular formula of C10H8Cl2O3. It is a white crystalline solid with a melting point of 194-195°C and a boiling point of 310°C. 2,3-DCPA has a wide range of applications in the fields of pharmaceuticals, food, and agriculture. It is used as an intermediate in the synthesis of a variety of organic compounds, and it also has applications in the field of scientific research.

Mechanism of Action

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% has been shown to act as an inhibitor of enzymes, such as cytochrome P450 (CYP) enzymes, which are involved in the metabolism of drugs. It is thought to act by binding to the active site of the enzyme, preventing it from binding to its substrate and thus inhibiting its activity.
Biochemical and Physiological Effects
2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% has been shown to have a variety of biochemical and physiological effects in laboratory studies. It has been shown to inhibit the growth of bacteria, fungi, and viruses, as well as to induce apoptosis in cancer cells. It has also been shown to inhibit the activity of enzymes involved in the metabolism of drugs, and to inhibit the activity of enzymes involved in the metabolism of lipids.

Advantages and Limitations for Lab Experiments

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, it is easily synthesized, and it is stable in aqueous solution. However, it is also a potent inhibitor of enzymes, which can limit its use in certain experiments.

Future Directions

The potential applications of 2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% in scientific research are vast. It could be used to study the structure and function of proteins and enzymes, as well as to study the metabolism of drugs. It could also be used as a substrate in enzyme assays, and as a probe to study the interactions between proteins and other molecules. Additionally, it could be used to study the biochemical and physiological effects of drugs and other compounds, and to study the effects of environmental pollutants on human health. Finally, it could be used to develop new drugs and to study the mechanisms of drug action.

Synthesis Methods

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% can be synthesized from the reaction of 2,3-dichlorobenzoic acid and 5-methoxybenzaldehyde in the presence of a base, such as sodium hydroxide, in aqueous solution. The reaction is carried out at room temperature and the product is purified by recrystallization.

Scientific Research Applications

2-(2,3-Dichlorophenyl)-5-methoxybenzoic acid, 95% is widely used in scientific research, particularly in the field of biochemistry. It is used as a reagent to study the structure and function of proteins and enzymes, as well as to study the metabolism of drugs. It is also used as a substrate in enzyme assays, and as a probe to study the interactions between proteins and other molecules.

properties

IUPAC Name

2-(2,3-dichlorophenyl)-5-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl2O3/c1-19-8-5-6-9(11(7-8)14(17)18)10-3-2-4-12(15)13(10)16/h2-7H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXYWOYRKSZSTNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=C(C(=CC=C2)Cl)Cl)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681179
Record name 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1178359-47-1
Record name 2',3'-Dichloro-4-methoxy[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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